4-(2-furoyl)-N-1-naphthyl-1-piperazinecarboxamide
Overview
Description
4-(2-furoyl)-N-1-naphthyl-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.14264148 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
A study by Gokmen et al. (2019) synthesized new derivatives of 1,4-Naphthoquinones (1,4-NQ), including 2-[4-(2-furoyl)piperazine-1-yl]-3-chloro-1,4-NQ, and evaluated their cytotoxic activities against various cancer cell lines. This compound showed potent anticancer activity against breast, prostate, and colorectal cancer cells, highlighting its potential as a therapeutic agent.
Alzheimer’s Disease Therapy
Research conducted by Hussain et al. (2016) developed a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides as potential therapeutic agents for Alzheimer’s disease. The enzyme inhibition study against butyrylcholinesterase demonstrated that certain derivatives showed excellent inhibitory potential, indicating their usefulness in Alzheimer's disease treatment.
Butyrylcholinesterase Inhibition
Abbasi et al. (2020) Abbasi et al. (2020) synthesized benzamide derivatives bearing heterocyclic furan and piperazine rings, evaluating their enzyme inhibition and hemolytic activity. Some compounds exhibited significant inhibition of butyrylcholinesterase enzyme, suggesting potential applications in managing diseases related to enzyme dysfunction.
Potential in Treating Type 2 Diabetes and Alzheimer's Diseases
A study by Abbasi et al. (2018) reported on the synthesis of multi-functional derivatives of 2-furoic piperazide, showing promising inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer’s diseases. The research supports the potential of these compounds in drug discovery and development for treating these conditions.
Antimicrobial and Antibacterial Agents
Research by Abbasi et al. (2022) synthesized N-sulfonated derivatives of 2-furoyl-1-piperazine, demonstrating high antibacterial potential with low cytotoxicity. This suggests their usefulness in designing and developing new antibacterial agents.
Properties
IUPAC Name |
4-(furan-2-carbonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(18-9-4-14-26-18)22-10-12-23(13-11-22)20(25)21-17-8-3-6-15-5-1-2-7-16(15)17/h1-9,14H,10-13H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEIHVKXJFYKLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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